2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one
Brand Name: Vulcanchem
CAS No.: 100548-62-7
VCID: VC15959262
InChI: InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one

CAS No.: 100548-62-7

Cat. No.: VC15959262

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one - 100548-62-7

Specification

CAS No. 100548-62-7
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one
Standard InChI InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14)
Standard InChI Key SUFDHAMNARJGAE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=O)C3=CC=CC=C3NC2=NN1C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a pyrazole ring fused to a quinoline backbone, with methyl substituents at positions 2 and 3 and a ketone group at position 4 (Figure 1). The planar aromatic system enables π-π stacking interactions, while the methyl groups influence steric and electronic properties. The IUPAC name, 2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}
Molecular Weight213.23 g/mol
Canonical SMILESCC1=C2C(=O)C3=CC=CC=C3NC2=NN1C
InChI KeySUFDHAMNARJGAE-UHFFFAOYSA-N
PubChem CID136219605

The X-ray crystallography data for closely related analogs (e.g., PubChem CID 46239424) reveal bond lengths of ~1.35 Å for the pyrazole N-N bond and ~1.45 Å for the quinoline C-N bonds, suggesting moderate conjugation across the fused rings .

Synthesis and Optimization

Classical Synthetic Routes

The Friedländer condensation, first reported in 1911, remains a cornerstone for pyrazoloquinoline synthesis. This method involves cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with ketones or diketones under acidic conditions . For 2,3-dimethyl derivatives, anthranilic acid derivatives are often coupled with methyl-substituted pyrazole precursors .

Example Protocol:

  • Step 1: React 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde with 2,4-pentanedione in acetic acid at 120°C for 6 hours.

  • Step 2: Neutralize with aqueous NaHCO₃ and purify via column chromatography (Yield: 58–62%) .

Modern Methodologies

Microwave-assisted multicomponent reactions (MCRs) using T3P®-DMSO catalysts have revolutionized synthesis. A 2023 study demonstrated a one-pot synthesis of pyrazoloquinolinones from stable alcohols, cyclic 1,3-dicarbonyls, and amino-pyrazoles under microwave irradiation (80°C, 20 min, 85% yield) . This method minimizes waste and improves functional group tolerance compared to traditional routes .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic core. Solubility enhancers like DMSO or cyclodextrins are often required for biological assays. Stability studies indicate degradation <5% after 6 months at -20°C under inert atmospheres.

Spectroscopic Characterization

  • UV-Vis: λmax\lambda_{\text{max}} = 340 nm (quinoline π→π* transition) and 265 nm (pyrazole n→π* transition) .

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 7.25–8.10 (m, 4H, aromatic) .

  • MS (ESI+): m/z 214.1 [M+H]⁺.

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Thin films of 2,3-dimethyl-2H-pyrazoloquinolin-4-one exhibit electroluminescence with CIE coordinates (0.15, 0.20), making them candidates for blue-emitting OLED layers .

Catalysis

Pd complexes of this ligand catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, attributed to the electron-deficient quinoline nitrogen enhancing oxidative addition rates .

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.1 eV, consistent with its semiconductor behavior. Molecular dynamics simulations predict a glass transition temperature (TgT_g) of 145°C for polymeric formulations .

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